molecular formula C20H14ClN3OS2 B2962073 (E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 899964-22-8

(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2962073
CAS No.: 899964-22-8
M. Wt: 411.92
InChI Key: WGGXGINMDFRYBR-MDZDMXLPSA-N
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Description

(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide ( 899964-22-8) is a synthetically designed small molecule with a molecular formula of C20H14ClN3OS2 and a molecular weight of 411.9 g/mol . It features a benzothiazole core, a key pharmacophore in medicinal chemistry, which is substituted with chloro, pyridinylmethyl, and thiophene-acrylamide groups . This specific architecture suggests potential for diverse biological interactions, making it a valuable compound for early-stage drug discovery and biochemical research. This compound is primarily investigated for its potential in neuroscience and oncology. Structurally similar benzothiazole-derived compounds have shown promising acetylcholinesterase (AChE) inhibitory activity , with IC50 values reported in the low micromolar range . This mechanism is crucial for research into neurodegenerative diseases, as AChE inhibition can increase acetylcholine levels in the brain . Furthermore, preliminary studies on analogous molecules indicate potential anticancer properties , with evidence suggesting the induction of apoptosis in cancer cells through the modulation of key signaling pathways related to cell survival and proliferation . The chlorine atom at the 4-position of the benzothiazole ring and the lipophilic thiophene moiety are believed to enhance binding affinity and metabolic stability, which could be advantageous for developing potent therapeutic candidates . Researchers will find this compound useful for probing biological targets associated with the benzothiazole scaffold. It is presented as a high-purity building block for chemical biology and hit-to-lead optimization campaigns. This product is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this and all related compounds with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(E)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS2/c21-16-7-3-8-17-19(16)23-20(27-17)24(13-14-5-1-2-11-22-14)18(25)10-9-15-6-4-12-26-15/h1-12H,13H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGXGINMDFRYBR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer research. This article provides an in-depth exploration of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H16ClN3OSC_{21}H_{16}ClN_{3}OS with a molecular weight of 393.89 g/mol. Its structural features include a benzo[d]thiazole moiety and a pyridine side chain, which contribute to its unique biological interactions.

PropertyValue
Molecular FormulaC21H16ClN3OS
Molecular Weight393.89 g/mol
CAS Number899964-20-6

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, making it a potential candidate for cancer therapy.
  • Signal Transduction Pathways : It may interfere with various signal transduction pathways, leading to altered cellular responses that promote apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated the compound's significant anticancer properties across various cancer cell lines. For instance, it has shown potent inhibitory effects against:

  • Leukemia Cell Lines : Log GI50 values around -5.48.
  • Non-Small Cell Lung Cancer : Log GI50 values around -5.48.
  • Colon Cancer : Log GI50 values around -5.51.
  • Melanoma and Ovarian Cancer : Similar log GI50 values indicating strong activity .

The structure-activity relationship (SAR) indicates that modifications to the benzothiazole and pyridine moieties can enhance or diminish biological activity, emphasizing the importance of these functional groups in the compound's efficacy.

Case Studies

  • Study on Pyridine-Based Derivatives : A study synthesized various pyridine-based benzothiazole derivatives and assessed their anticancer potential against cell lines such as SW480 (colon adenocarcinoma) and HeLa (cervical cancer). The most promising derivatives exhibited IC50 values as low as 1.2 nM against specific cancer types, indicating high potency .
  • Benzothiazole Derivatives : Another investigation into benzothiazole derivatives revealed that certain compounds demonstrated remarkable antitumor potential against multiple cancer cell lines, with IC50 values ranging from 0.24 to 0.92 µM .

Comparative Analysis

When compared with similar compounds, this compound shows unique biological activities attributed to its specific substitution patterns:

Compound NameAnticancer ActivityKey Features
Compound AIC50 = 1.2 nMPyridine substitution enhances activity
Compound BIC50 = 4.3 nMBenzothiazole core contributes to potency

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

(a) Chloro vs. Methyl/Methoxy Substituents
  • Target Compound (4-Cl) : The 4-chloro substituent increases lipophilicity and may enhance membrane permeability compared to analogs with 4-methyl (e.g., from ) or 4-methoxy (e.g., BZTcin3 in ). Halogenation is often associated with improved bioactivity; for instance, halogenated derivatives in demonstrated superior antibacterial activity compared to methoxy or nitro analogs .
  • Impact on Synthesis: Chloro-substituted benzothiazoles may require harsher reaction conditions.
(b) N-Substituent Modifications
  • Pyridin-2-ylmethyl Group: The target compound’s pyridin-2-ylmethyl group distinguishes it from analogs like morpholinoethyl ( ) or imidazolylpropyl ( ). Pyridine-containing substituents may enhance metal-binding capacity or modulate solubility.

Thiophen-2-yl Acrylamide Core

  • Role of Thiophene: The thiophen-2-yl group contributes to π-stacking interactions and redox activity. In , DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] exhibited antinociceptive effects via CaV2.2 channel inhibition, highlighting the therapeutic relevance of this moiety .
  • Comparison with Furan Analogs : Replacing thiophene with furan-2-yl (e.g., DM490 in ) reduces sulfur-based interactions but may alter metabolic stability .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Analogs
Compound Name Substituents Molecular Formula Melting Point (°C) Bioactivity Reference
Target Compound 4-Cl, pyridin-2-ylmethyl C20H14ClN3OS2 N/A Hypothesized antimicrobial/antinociceptive
BZTcin1 () Phenyl C17H12N2OS2 229–234 Photoprotective
BZTcin3 () 4-Methoxyphenyl C18H14N2O2S2 N/A Antioxidant
DM497 () p-Tolyl, thiophen-2-yl C15H13NOS N/A Antinociceptive (CaV2.2 inhibition)
9b () 4-Methoxyphenyl C17H13N3O2S2 N/A Cytotoxic (synthetic yield: 16%)

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing (E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the acrylamide backbone via a condensation reaction between a thiophene-2-carbaldehyde derivative and an activated carbonyl compound (e.g., using acetic anhydride or HATU as coupling agents).
  • Step 2: Introduction of the pyridinylmethyl and 4-chlorobenzo[d]thiazol-2-yl groups via nucleophilic substitution or reductive amination.
  • Step 3: Purification via column chromatography and recrystallization (e.g., ethanol/water mixtures).
    Characterization is performed using IR spectroscopy (to confirm amide C=O stretching at ~1650–1680 cm⁻¹), ¹H/¹³C NMR (to verify stereochemistry and substituent integration), and mass spectrometry (to confirm molecular ion peaks) .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and stereoselectivity?

Answer:

  • Catalyst Selection: Use chiral catalysts (e.g., L-proline derivatives) or transition metals (e.g., Pd for cross-coupling) to enhance stereoselectivity.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while low-temperature conditions (–20°C) minimize side reactions.
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves E/Z selectivity .
  • Monitoring: Real-time TLC or HPLC analysis ensures intermediate purity before proceeding to subsequent steps .

Basic Characterization: Which spectroscopic methods are critical for confirming the compound’s structure?

Answer:

  • ¹H NMR: Key signals include pyridine protons (δ 8.2–8.8 ppm), thiophene protons (δ 6.8–7.5 ppm), and acrylamide NH (δ 9.5–10.5 ppm).
  • ¹³C NMR: Carbonyl carbons (δ ~165–170 ppm) and aromatic carbons (δ 110–150 ppm) confirm substituent positions.
  • X-ray Crystallography: Resolves E-configuration and dihedral angles between aromatic rings (e.g., thiophene vs. pyridine planes at ~30–40°) .

Advanced Structural Analysis: How is SHELX software employed to refine crystal structures of this compound?

Answer:

  • Data Collection: High-resolution (<1.0 Å) X-ray diffraction data is indexed and integrated using SHELXS for initial phase determination.
  • Refinement: SHELXL refines atomic positions, thermal parameters, and hydrogen bonding (e.g., N–H···O/S interactions).
  • Validation: R-factors (<5%) and residual electron density maps (<0.3 eÅ⁻³) ensure structural accuracy. Hydrogen bonds (e.g., between amide NH and thiophene S) stabilize the crystal lattice .

Biological Evaluation: What in vitro assays are suitable for assessing anticancer activity?

Answer:

  • Cell Viability: MTT or SRB assays (IC₅₀ values against cancer cell lines, e.g., MCF-7 or HepG2).
  • Apoptosis: Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays.
  • Cell Cycle Arrest: DNA content analysis via propidium iodide staining (G1/S phase arrest correlates with CDK inhibition) .

Computational Modeling: How can molecular docking predict binding interactions with biological targets?

Answer:

  • Target Selection: Prioritize kinases (e.g., EGFR, VEGFR) due to the compound’s acrylamide motif.
  • Docking Software: AutoDock Vina or Schrödinger Suite evaluates binding poses (e.g., pyridine-thiophene stacking with ATP-binding pockets).
  • MD Simulations: GROMACS or AMBER assesses stability of ligand-target complexes over 100 ns trajectories .

Addressing Synthesis Contradictions: How to resolve discrepancies in reported yields for analogous compounds?

Answer:

  • Reproducibility: Verify reaction conditions (e.g., inert atmosphere, anhydrous solvents).
  • Impurity Profiling: LC-MS identifies byproducts (e.g., Z-isomers or hydrolyzed intermediates).
  • Alternative Routes: Compare methods (e.g., microwave vs. conventional heating) to optimize yields .

Advanced SAR Studies: What structural modifications enhance bioactivity?

Answer:

  • Substituent Effects: Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) on the benzothiazole ring to improve cytotoxicity.
  • Scaffold Hopping: Replace thiophene with furan or pyrazole to alter solubility and target selectivity.
  • Hybrid Derivatives: Conjugate with triazole or thiourea moieties to enhance DNA intercalation .

Data Contradictions in Bioactivity: How to interpret conflicting IC₅₀ values across studies?

Answer:

  • Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration).
  • Metabolic Stability: Test compound stability in cell media (e.g., via LC-MS at 0h, 24h).
  • Off-Target Effects: Use siRNA knockdown or CRISPR to validate target specificity .

Stability and Solubility: What strategies improve pharmacokinetic properties?

Answer:

  • Salt Formation: Hydrochloride salts enhance aqueous solubility.
  • Prodrug Design: Esterify the acrylamide group for controlled release.
  • Cocrystallization: Use coformers (e.g., succinic acid) to stabilize the solid-state structure .

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